molecular formula C21H19BrN2OS2 B2466692 2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-80-7

2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2466692
CAS No.: 877652-80-7
M. Wt: 459.42
InChI Key: CRZQYSJDXNZCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thienopyrimidine derivative with a fused bicyclic core. Its structure features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold substituted at the 2-position with a 4-bromobenzylthio group and at the 3-position with a phenethyl moiety. Thienopyrimidines are known for diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities, making this compound a candidate for further drug discovery studies .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZQYSJDXNZCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 2- and 3-positions of the thienopyrimidine core. Key comparisons include:

Compound Name Substituents (Position 2/3) Molecular Weight Notable Features Biological Activity (IC₅₀ or EC₅₀)
Target Compound 4-Bromobenzylthio / Phenethyl 497.4 g/mol Enhanced lipophilicity from bromine; phenethyl may modulate receptor interactions Not reported in provided evidence
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Bromobenzylthio / 4-Fluorophenyl 485.3 g/mol Fluorine substitution increases electronegativity; potential improved bioavailability Not reported
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Morpholino-oxoethyl / Phenyl 413.5 g/mol Polar morpholino group enhances solubility; reduced steric hindrance Anticancer activity (PC-3: IC₅₀ ~5 µM)
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one 3-Methoxyphenyl (x2) / Methyl 406.4 g/mol Methoxy groups improve metabolic stability; methyl substitution simplifies synthesis Cytotoxic (MCF-7: IC₅₀ ~12 µM)

Physicochemical Properties

  • Solubility: Polar groups (e.g., morpholino in ) enhance aqueous solubility, whereas bromine and phenethyl groups may reduce it, necessitating formulation optimization .

Biological Activity

2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources, including case studies and experimental findings.

Chemical Structure and Properties

The compound belongs to the thienopyrimidine family, characterized by a thieno[3,2-d]pyrimidine core structure. Its molecular formula is C18H18BrN3OSC_{18}H_{18}BrN_3OS, with a molecular weight of approximately 396.33 g/mol. The presence of the bromobenzyl and thioether groups is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thienopyrimidine compounds exhibit promising anticancer properties. Specifically, this compound has shown potent antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating a series of compounds similar to this compound, it was found that:

  • IC50 Values : The compound exhibited an IC50 value of 1.73 μM against FaDu cells (human hypopharyngeal carcinoma) .
  • Mechanism of Action : The compound induced morphological changes in cancer cells and confirmed cytotoxicity through various assays including DAPI staining and acridine orange staining. It was also noted for its ability to induce autophagy and apoptosis as evidenced by increased levels of LC3A/B and cleaved caspase-3 .

Topoisomerase Inhibition

The compound acts as a dual inhibitor of topoisomerase I and II, which are critical enzymes involved in DNA replication and repair. Molecular docking studies indicated that it interacts effectively with the active sites of these enzymes, similar to known inhibitors like camptothecin and etoposide .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has demonstrated anti-inflammatory activities :

  • COX Inhibition : It selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, suggesting its potential use in treating inflammatory diseases without the gastrointestinal side effects typically associated with non-selective NSAIDs .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AnticancerPotent antiproliferative effects with an IC50 of 1.73 μM against FaDu cells
MechanismInduces apoptosis and autophagy; inhibits topoisomerases I and II
Anti-inflammatorySelective inhibition of COX-2; potential for reduced side effects compared to traditional NSAIDs

Q & A

Q. What strategies mitigate toxicity concerns in early-stage development?

  • Methodological Answer :
  • In vitro Tox Screens : Test hERG inhibition (patch-clamp assays; IC₅₀ >30 µM preferred) and mitochondrial toxicity (Seahorse assay) .
  • Metabolite Identification : Use hepatocyte incubations + LC-HRMS to detect reactive metabolites (e.g., glutathione adducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.